molecular formula C9H10F3N3O2 B443657 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 332851-36-2

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B443657
CAS No.: 332851-36-2
M. Wt: 249.19g/mol
InChI Key: FSBMSOUGCFEYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Methyl group at position 5, which may enhance metabolic stability by reducing oxidative degradation.
  • Trifluoromethyl (CF₃) group at position 7, a common bioisostere known to improve lipophilicity and membrane permeability.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h3-4,6,13H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBMSOUGCFEYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Aminopyrazole Derivatives with Trifluoromethyl-β-Diketones

Key Steps :

  • Condensation : 5-Aminopyrazole derivatives react with trifluoromethyl-β-diketones (e.g., 1,1,1-trifluoropentane-2,4-dione) in ethanol or acetic acid under reflux (80–100°C) to form the pyrazolo[1,5-a]pyrimidine core .

  • Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine ring.

  • Oxidation/Hydrolysis : The carboxylic acid moiety is introduced via oxidation of a methyl ester intermediate or direct hydrolysis of a nitrile group.

Conditions :

  • Solvent : Ethanol, acetic acid, or DMF.

  • Catalyst : PTSA (para-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂).

  • Yield : 75–85% for the cyclization step .

Example :

5-Aminopyrazole+CF3-β-diketoneAcOH, 90°CPyrazolo[1,5-a]pyrimidine intermediateNaOHTarget compound\text{5-Aminopyrazole} + \text{CF}_3\text{-β-diketone} \xrightarrow{\text{AcOH, 90°C}} \text{Pyrazolo[1,5-a]pyrimidine intermediate} \xrightarrow{\text{NaOH}} \text{Target compound}

Bromination and Cyanation Followed by Hydrolysis

Key Steps (Adapted from Patents) :

  • Bromination : A bromo intermediate (e.g., 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) is generated using CuBr₂ and alkyl nitrites.

  • Cyanation : The bromo group is replaced with a cyano group via nucleophilic substitution using CuCN or NaCN.

  • Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using aqueous NaOH or LiOH.

Conditions :

  • Cyanation : DMF, 100–120°C, 12–24 hours.

  • Hydrolysis : Ethanol/water (1:1), 70–90°C, 5–10 hours.

  • Yield : 65–75% for hydrolysis .

Example :

Bromo intermediateCuCN, DMFCyano derivativeLiOH, H2OTarget compound\text{Bromo intermediate} \xrightarrow{\text{CuCN, DMF}} \text{Cyano derivative} \xrightarrow{\text{LiOH, H}_2\text{O}} \text{Target compound}

Multi-Step Synthesis via Ethyl Ester Intermediate

Key Steps (From Chemical Databases) :

  • Ester Formation : Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is synthesized via cyclization of a pyrazole-ester precursor.

  • Saponification : The ethyl ester is hydrolyzed to the carboxylic acid using HCl or LiOH.

Conditions :

  • Cyclization : Ethanol, reflux, 8–12 hours.

  • Saponification : 6M HCl, 60°C, 4–6 hours.

  • Yield : 80–90% for ester formation; 85–95% for hydrolysis .

Example :

Pyrazole-ester precursorEtOH, ΔEthyl esterHClTarget compound\text{Pyrazole-ester precursor} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl ester} \xrightarrow{\text{HCl}} \text{Target compound}

Reductive Amination and Cyclization

Key Steps (From Heterocyclic Chemistry Studies) :

  • Reductive Amination : A ketone intermediate undergoes reductive amination with methylamine to form the tetrahydropyrimidine ring.

  • Cyclization : The pyrazole ring is formed via intramolecular cyclization using POCl₃ or PCl₅.

  • Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃.

Conditions :

  • Reduction : H₂/Pd-C, 50–60°C, 5–7 bar.

  • Cyclization : Toluene, 110°C, 6–8 hours.

  • Yield : 70–80% overall .

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclization with β-DiketonesHigh regioselectivity; Fewer stepsRequires specialized diketones75–85%
Bromination-CyanationScalable for industrial productionToxic cyanide reagents; Multi-step65–75%
Ethyl Ester HydrolysisHigh purity; Mild conditionsRequires ester precursor synthesis85–95%
Reductive AminationFlexible substrate modificationsLow functional group tolerance70–80%

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may complicate purification .

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency but require post-reaction neutralization .

  • Temperature Control : Excessive heat (>120°C) leads to decarboxylation or ring-opening byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Trifluoromethyl (CF₃) vs. Pentafluoroethyl (C₂F₅)

  • Compound () : Replaces CF₃ with C₂F₅, increasing molecular weight and lipophilicity (logP). The pentafluoroethyl group may enhance blood-brain barrier penetration but could reduce solubility due to higher hydrophobicity.
  • Impact : Such substitutions are often explored to optimize pharmacokinetic profiles in CNS-targeted drugs .

Trifluoromethyl (CF₃) vs. Hydrogen

  • Compound (): Lacks CF₃ at position 7, instead featuring a hydrogen atom.

Substituent Variations at Position 5

Methyl vs. Ethyl

  • Compound (): Features an ethyl group instead of methyl at position 3. The longer alkyl chain may improve metabolic stability but could introduce steric hindrance, reducing target engagement. Notably, this compound is discontinued, suggesting suboptimal properties in preclinical studies .

Methyl vs. Aryl Groups

  • Compound () : Substitutes methyl with phenyl at position 4. Aryl groups enhance π-π stacking interactions with aromatic residues in enzyme active sites, as seen in κ-opioid receptor agonists .
  • Compound () : Incorporates a 4-methoxyphenyl group, introducing electron-donating methoxy substituents that may improve solubility and bioavailability .

Modifications at Position 2

Carboxylic Acid vs. Carboxamide

  • Compound () : Replaces the carboxylic acid with a carboxamide (CONH-(4-chlorophenyl)). This modification reduces ionization at physiological pH, enhancing oral bioavailability and membrane permeability. Carboxamides are often utilized as prodrugs or to mitigate carboxylic acid toxicity .

Carboxylic Acid vs. Ester

  • Compound () : Methyl ester derivative of the carboxylic acid. Esters are common prodrug strategies to improve absorption, with in vivo hydrolysis releasing the active acid form .

Structural and Functional Data Table

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications CAS/Reference
Target Compound 5-Me, 7-CF₃, 2-COOH ~289.2 (est.) Potential kinase/CNS modulation Not explicitly listed
5-Ethyl-7-CF₃-4,5,6,7-tetrahydropyrazolo...-3-carboxylic acid () 5-Et, 7-CF₃, 3-COOH 303.3 Discontinued; metabolic stability 876708-67-7
5-(4-Methoxyphenyl)-7-CF₃-...-2-carboxylic acid () 5-(4-MeOPh), 7-CF₃, 2-COOH 381.3 Enhanced solubility AKOS B024895
N-(4-Cl-Ph)-5-(4-MePh)-7-CF₃-...-2-carboxamide () 2-CONH-(4-ClPh) 493.9 Improved bioavailability N/A
5-(Furan-2-yl)-7-CF₃-...-2-carboxylic acid () 5-(furan), 7-CF₃, 2-COOH 297.2 Heterocyclic binding interactions 313968-60-4

Key Research Findings

  • Biological Activity : Analogs like 5-phenyl-7-CF₃ derivatives () show κ-opioid receptor agonist activity, suggesting the target compound may share CNS applications .
  • Solubility vs. Lipophilicity : Carboxylic acid derivatives (e.g., ) balance polarity and lipophilicity, whereas pentafluoroethyl groups () prioritize lipophilicity for CNS penetration .
  • Synthetic Feasibility : Modifications at position 2 (e.g., ester to acid conversion in ) are synthetically tractable, enabling rapid derivatization .

Biological Activity

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H10F3N3O2
  • Molecular Weight : 249.19 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory agent, analgesic, and anticancer drug. The following sections summarize key findings from the literature.

Anti-inflammatory Activity

Research has indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

Compound COX-1 Inhibition (IC50) COX-2 Inhibition (IC50) Selectivity Index
5-Methyl Derivative A0.034 μM0.052 μM1.53
5-Methyl Derivative B0.045 μM0.030 μM1.50

Studies have shown that these compounds can inhibit carrageenan-induced edema in animal models, suggesting their potential for treating inflammatory diseases such as arthritis .

Analgesic Properties

In vivo studies have reported that the compound exhibits significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was evaluated using the acetic acid-induced writhing test in mice, where the compound showed a dose-dependent reduction in pain response.

Anticancer Activity

Emerging evidence suggests that pyrazolo[1,5-a]pyrimidine derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Cell Line IC50 (μM)
HeLa12.5
MCF-715.0

These findings indicate that the compound may serve as a lead structure for developing novel anticancer agents .

Case Study 1: COX Inhibition and Gastric Safety

A study by Sivaramakarthikeyan et al. evaluated a series of pyrazolo derivatives for their COX inhibitory activity and gastric safety profile. The results demonstrated that certain derivatives exhibited minimal gastric mucosal damage compared to traditional NSAIDs like celecoxib, highlighting their potential as safer alternatives for long-term use in inflammatory conditions .

Case Study 2: Anticancer Efficacy in Animal Models

In a preclinical study assessing the anticancer efficacy of a related compound, significant tumor regression was observed in xenograft models treated with the pyrazolo derivative. The study reported a reduction in tumor size by over 50% after four weeks of treatment, underscoring the therapeutic potential of this class of compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.